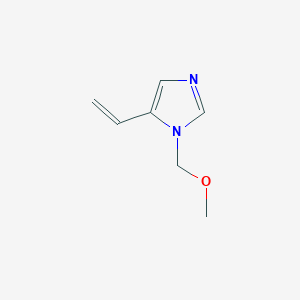

1-(Methoxymethyl)-5-vinyl-1H-imidazole

CAS No.:

Cat. No.: VC17555983

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N2O |

|---|---|

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | 5-ethenyl-1-(methoxymethyl)imidazole |

| Standard InChI | InChI=1S/C7H10N2O/c1-3-7-4-8-5-9(7)6-10-2/h3-5H,1,6H2,2H3 |

| Standard InChI Key | LGRCVCXYPZDPHS-UHFFFAOYSA-N |

| Canonical SMILES | COCN1C=NC=C1C=C |

Introduction

Chemical Identification and Structural Features

Core Imidazole Framework

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms at non-adjacent positions (1 and 3) and three carbon atoms. The 1H-imidazole tautomer dominates in neutral conditions, with the hydrogen atom residing at the N1 position . Substitution at N1 (methoxymethyl group) and C5 (vinyl group) introduces steric and electronic modifications that influence reactivity, solubility, and biological interactions.

Substituent Effects

-

N1-Methoxymethyl Group: This ether-linked substituent enhances hydrophilicity compared to alkyl or aryl groups. The methoxy (-OCH₃) moiety provides electron-donating resonance effects, potentially stabilizing the imidazole ring against electrophilic attack .

-

C5-Vinyl Group: The vinyl (-CH=CH₂) substituent introduces π-conjugation opportunities and serves as a site for further functionalization (e.g., polymerization, Michael additions) .

Table 1: Hypothetical Physicochemical Properties of 1-(Methoxymethyl)-5-vinyl-1H-imidazole

Synthetic Methodologies

Retrosynthetic Analysis

The target compound can be dissected into two key components:

-

Imidazole Core: Derived from 1H-imidazole via N1 alkylation.

-

Substituents:

-

Methoxymethyl group introduced via nucleophilic substitution.

-

Vinyl group installed through cross-coupling or elimination reactions.

-

N1-Alkylation of Imidazole

-

Reagent: Chloromethyl methyl ether (ClCH₂OCH₃) in the presence of a base (e.g., K₂CO₃).

-

Mechanism: SN2 displacement at the N1 position, yielding 1-(methoxymethyl)-1H-imidazole .

C5-Vinylation

-

Palladium-Catalyzed Coupling: Using vinyl boronic acid and Pd(PPh₃)₄ under Suzuki-Miyaura conditions .

-

Regioselectivity: Directed by the electron-withdrawing effect of the N1-methoxymethyl group, favoring C5 substitution.

Physicochemical Characterization

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.52 (s, 1H, H2-imidazole)

-

δ 6.78 (dd, J=17.6, 10.9 Hz, 1H, CH₂=CH₂)

-

δ 5.74 (d, J=17.6 Hz, 1H, CH₂=CH₂ trans)

-

δ 5.25 (d, J=10.9 Hz, 1H, CH₂=CH₂ cis)

-

δ 4.92 (s, 2H, OCH₂N)

-

δ 3.36 (s, 3H, OCH₃)

-

-

IR (KBr):

-

3100 cm⁻¹ (C-H aromatic stretch)

-

1640 cm⁻¹ (C=C vinyl stretch)

-

1100 cm⁻¹ (C-O-C ether stretch)

-

Biological Activity and Applications

Polymer Chemistry Applications

The vinyl substituent enables radical polymerization, making this compound a candidate for:

-

Conductive polymers (e.g., polyimidazoles for battery electrolytes)

-

Drug delivery hydrogels (via crosslinking)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume